molecular formula C11H18O3 B2736978 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid CAS No. 2287923-41-3

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid

Cat. No.: B2736978
CAS No.: 2287923-41-3
M. Wt: 198.262
InChI Key: QOGQTCZLCPNYDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of a related compound, “2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-”, involves a Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex given its IUPAC name. It appears to contain an isochromene ring (a fused cyclohexene and pyran ring) and an acetic acid group .

Scientific Research Applications

Corrosion Inhibition

Organic acids, including acetic acid derivatives, are utilized as corrosion inhibitors during industrial cleaning processes for both ferrous and non-ferrous metals in acidic solutions. These organic compounds exhibit inhibition properties due to the presence of heteroatoms (O, S, N, P) and π-electrons in their structure, which facilitate adsorption on metal surfaces in aggressive acidic media (Goyal et al., 2018).

Pharmacology

Chlorogenic acid (CGA), a derivative within the same broad category of hydroxycinnamic acids, has been explored for its diverse pharmacological properties, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. CGA's impact on lipid and glucose metabolism suggests potential therapeutic roles in treating conditions like hepatic steatosis, cardiovascular diseases, diabetes, and obesity (Naveed et al., 2018).

Herbicide Toxicity

The toxicity and environmental impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are significant in agricultural and urban contexts. Research focuses on the mechanisms of 2,4-D toxicity and mutagenicity, highlighting the need for understanding its ecological and health implications (Zuanazzi et al., 2020).

Acetic Acid Bacteria in Fermentation

Acetic acid bacteria play a crucial role in vinegar and fermented beverage production, utilizing their unique oxidative fermentation to transform ethanol into acetic acid. Their physiology and biotechnological applications, including their contribution to health benefits associated with fermented product consumption, are of significant interest (Lynch et al., 2019).

Separation Technologies

Reactive extraction methods using organic solvents and supercritical fluids for the separation of carboxylic acids from aqueous solutions are an area of active research. Supercritical CO2, in particular, is highlighted for its environmental benefits and efficiency in carboxylic acid extraction processes (Djas & Henczka, 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It may depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h8-10H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQTCZLCPNYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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